N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
Description
N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide is a synthetic small molecule featuring a pyrimidine core substituted with amino, sulfanyl, and oxo groups, along with a 3,4-difluorobenzamide moiety. However, peer-reviewed pharmacological or toxicological data for this specific compound remain scarce in publicly available literature.
Properties
CAS No. |
888425-93-2 |
|---|---|
Molecular Formula |
C21H19F2N5O3S |
Molecular Weight |
459.47 |
IUPAC Name |
N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-2-11-3-6-13(7-4-11)25-16(29)10-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-8-14(22)15(23)9-12/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
RPEKTCNECTULGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, effects in various biological systems, and relevant case studies.
Molecular Formula : C24H22N4O2S
Molar Mass : 494.65208 g/mol
CAS Number : 501354-95-6
The compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the pyrimidine and benzamide moieties suggests potential inhibition of certain enzymes or modulation of receptor activity.
Biological Activity Overview
- Antioxidant Properties :
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammation in cellular models. Its structural components may interact with inflammatory pathways, leading to decreased production of pro-inflammatory cytokines.
-
Anticancer Activity :
- Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The difluorobenzamide group enhances its ability to penetrate cellular membranes and interact with intracellular targets.
Study 1: Ethanol-Induced Oxidative Stress
A study evaluated the protective role of similar thiazole derivatives against ethanol-induced oxidative stress in a zebrafish model. The findings demonstrated that treatment with the compound effectively reduced morphological defects and oxidative damage in larvae exposed to ethanol, suggesting significant antioxidant and protective properties against teratogenic effects .
Study 2: Anticancer Properties
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in various cancer types. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in malignant cells.
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Analogues in Pyrimidine-Based Therapeutics
The compound shares structural motifs with other pyrimidine derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Key similarities include:
- Pyrimidine/Pyrazolopyrimidine Core : Both compounds utilize nitrogen-containing heterocycles, critical for binding to enzymatic active sites.
- Fluorinated Aromatic Systems : The 3,4-difluorobenzamide group in the target compound and the 3-fluorophenyl group in Example 53 enhance metabolic stability and lipophilicity .
- Sulfonyl/Sulfanyl Linkers : The sulfanyl group in the target compound and sulfonamide in Example 53 modulate solubility and bioavailability.
Comparison with Triazine Derivatives
Another structurally related compound is N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (). While both compounds feature nitrogen-rich heterocycles, differences include:
Pharmacological and Physicochemical Gaps
- Bioactivity Data: No inhibition constants (IC₅₀), binding affinities, or cytotoxicity data for the target compound are available in the provided evidence or public databases.
- Solubility and Stability : The sulfanyl group in the target compound may confer lower oxidative stability compared to sulfonamide analogues like Example 53 .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to (e.g., Suzuki coupling for aryl group introduction), but yields and purity are undocumented.
- Therapeutic Potential: Fluorinated pyrimidines often target kinases (e.g., EGFR, VEGFR), but the absence of specific assay data limits conclusions .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires:
- Step-wise monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
- Reaction conditions : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., dimethyl sulfoxide (DMSO) for polar intermediates, ethanol for nucleophilic substitutions) .
- Catalysts : Bases like potassium carbonate or sodium hydride to facilitate sulfanyl-acetamide coupling .
- Example optimization table from analogous compounds:
| Step | Reaction Type | Optimal Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Amide coupling | DMF | DCC | 78 |
| 2 | Thioether formation | Ethanol | K₂CO₃ | 85 |
Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 8.1–8.3 ppm, fluorobenzamide aromatic signals at δ 7.2–7.5 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 512.1234) .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with known sensitivity to pyrimidine-based inhibitors (e.g., EGFR, VEGFR) .
- Assays : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT for cytotoxicity in cancer cell lines) .
- Positive controls : Compare with established inhibitors like erlotinib (EGFR) or sorafenib (VEGFR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?
- Methodological Answer :
- Scaffold modification : Introduce substituents at the pyrimidine C2 or benzamide positions (e.g., replacing 4-ethylanilino with 4-trifluoromethyl groups) and test activity .
- Computational modeling : Dock modified structures into target protein active sites (e.g., using AutoDock Vina) to predict binding modes .
- Bioactivity correlation : Compare IC₅₀ values against structural changes (e.g., fluorobenzamide vs. chlorobenzamide analogs) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal assays : Validate binding predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolic stability testing : Assess liver microsome stability to rule out false negatives due to rapid degradation .
- Crystallography : Solve co-crystal structures with target proteins to confirm binding poses (e.g., PDB deposition for public validation) .
Q. How can regioselectivity challenges in sulfanyl-acetamide coupling be addressed?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., amino groups on pyrimidine) using Boc or Fmoc strategies .
- Catalytic systems : Employ Pd/Cu catalysts for selective thioether formation, as demonstrated in analogous chromeno-pyrimidine syntheses .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of sulfur donors .
Data Interpretation and Validation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to detect unintended kinase inhibition .
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to avoid masking effects from cytotoxicity thresholds .
Q. What analytical workflows are recommended for detecting and characterizing degradation products?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions, then analyze via LC-MS/MS .
- Fragmentation patterns : Compare MS² spectra with synthetic standards to identify hydrolyzed or oxidized byproducts (e.g., sulfoxide formation) .
Synthesis and Scale-Up Challenges
Q. What scaling considerations are critical for transitioning from milligram to gram-scale synthesis?
- Methodological Answer :
- Solvent volume reduction : Switch from batch to flow chemistry for exothermic steps (e.g., thioether coupling) .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
- Safety protocols : Monitor gas evolution (e.g., H₂S in thiol reactions) with scrubbers and real-time sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
